7-Iodoisoquinolin-1-amine
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Overview
Description
7-Iodoisoquinolin-1-amine is a chemical compound with the molecular formula C9H7IN2. It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisoquinolin-1-amine can be achieved through several methods. One common approach involves the iodination of isoquinolin-1-amine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 7th position of the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of isoquinoline amines.
Scientific Research Applications
7-Iodoisoquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Iodoisoquinolin-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the iodine atom.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
7-Bromoisoquinolin-1-amine: A similar compound with a bromine atom instead of iodine
Uniqueness: 7-Iodoisoquinolin-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
7-iodoisoquinolin-1-amine |
InChI |
InChI=1S/C9H7IN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) |
InChI Key |
GMTFSVHAEOWWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)I |
Origin of Product |
United States |
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